Methyl 1-(bromomethyl)cyclohexane-1-carboxylate
Overview
Description
Methyl 1-(bromomethyl)cyclohexane-1-carboxylate: is an organic compound with the molecular formula C9H15BrO2. It is a brominated ester derivative of cyclohexane, characterized by the presence of a bromomethyl group and a carboxylate ester group attached to the cyclohexane ring. This compound is used in various chemical reactions and has applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1-(bromomethyl)cyclohexane-1-carboxylate can be synthesized through the bromination of methyl cyclohexane-1-carboxylate. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light to facilitate the formation of the bromomethyl group. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclohexane ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(bromomethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides to form new compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of new substituted cyclohexane derivatives.
Reduction: Formation of cyclohexanol derivatives.
Oxidation: Formation of cyclohexanecarboxylic acid derivatives.
Scientific Research Applications
Methyl 1-(bromomethyl)cyclohexane-1-carboxylate has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicinal Chemistry: Employed in the development of new drug candidates and bioactive compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Chemical Biology: Used in the study of biological pathways and mechanisms through the synthesis of labeled compounds.
Mechanism of Action
The mechanism of action of methyl 1-(bromomethyl)cyclohexane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The ester group can undergo hydrolysis or reduction, leading to the formation of different derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the cyclohexane ring and the substituents.
Comparison with Similar Compounds
- Methyl 1-bromocyclohexane-1-carboxylate
- Methyl 1-chloromethylcyclohexane-1-carboxylate
- Methyl 1-iodomethylcyclohexane-1-carboxylate
Comparison: Methyl 1-(bromomethyl)cyclohexane-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts specific reactivity and properties. Compared to its chloro and iodo analogs, the bromomethyl group offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. The choice of halogen (bromine, chlorine, iodine) affects the compound’s reactivity, with iodine being more reactive and chlorine being less reactive than bromine.
Properties
IUPAC Name |
methyl 1-(bromomethyl)cyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c1-12-8(11)9(7-10)5-3-2-4-6-9/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFWEWQJXCQERH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195430-98-8 | |
Record name | methyl 1-(bromomethyl)cyclohexane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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